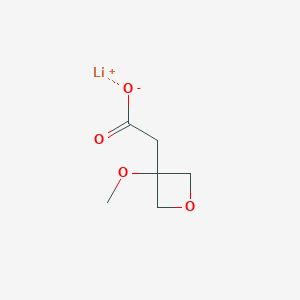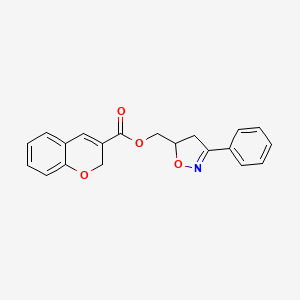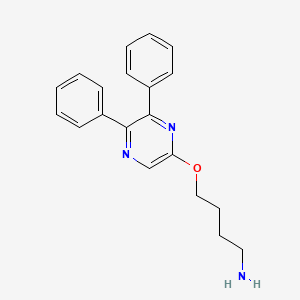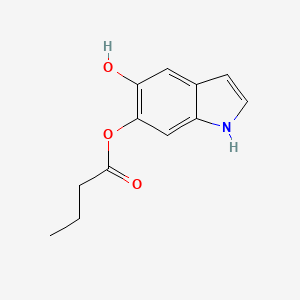
Lithium 2-(3-methoxyoxetan-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(3-methoxyoxetan-3-yl)acetate typically involves the reaction of 2-(3-methoxyoxetan-3-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Lithium 2-(3-methoxyoxetan-3-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other cations in the presence of suitable reagents.
Oxidation and Reduction Reactions:
Addition Reactions: The oxetane ring can open up under certain conditions, allowing for addition reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various lithium salts, while oxidation reactions could produce corresponding oxides or hydroxides.
科学研究应用
Lithium 2-(3-methoxyoxetan-3-yl)acetate has several scientific research applications, including:
作用机制
The mechanism of action of Lithium 2-(3-methoxyoxetan-3-yl)acetate is not fully understood. it is believed to involve interactions with various molecular targets, including enzymes and receptors. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatases, which may contribute to its biological effects .
相似化合物的比较
Similar Compounds
- Lithium 2,3,6-trichlorobenzenesulfinate
- Lithium triisopropoxy (6-methylpyridin-2-yl)borate
- Lithium 2-(quinolin-2-yl)acetate
Uniqueness
Lithium 2-(3-methoxyoxetan-3-yl)acetate is unique due to its oxetane ring structure, which imparts distinct chemical properties compared to other organolithium compounds. This structural feature makes it a valuable reagent in organic synthesis and materials science .
属性
分子式 |
C6H9LiO4 |
|---|---|
分子量 |
152.1 g/mol |
IUPAC 名称 |
lithium;2-(3-methoxyoxetan-3-yl)acetate |
InChI |
InChI=1S/C6H10O4.Li/c1-9-6(2-5(7)8)3-10-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
InChI 键 |
GVDXVBULASFXHE-UHFFFAOYSA-M |
规范 SMILES |
[Li+].COC1(COC1)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)

![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide](/img/structure/B12943802.png)

![4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12943810.png)

![(S)-6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12943819.png)

